![molecular formula C18H17N3O4S B2497875 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide CAS No. 896367-95-6](/img/structure/B2497875.png)

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

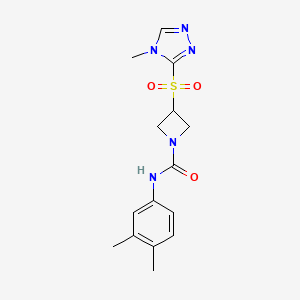

The synthesis of compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide involves multiple steps, including the use of 2,4-dimethylcarbolic acid as a precursor. This acid is refluxed with ethyl 2-bromoacetate to synthesize the corresponding ester, which is then converted into a hydrazide upon refluxing with hydrazine. The resultant compound undergoes further reactions, including with CS2 in the presence of KOH, to form the desired 1,3,4-oxadiazole derivative (Rasool et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through X-ray crystallography, revealing insights into their conformation and molecular interactions. For instance, derivatives of 1,3,4-oxadiazole have shown distinct crystal structures, indicating the influence of substituents on their spatial arrangement and stability (Wang et al., 2006).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives participate in various chemical reactions, including oxidation and cycloaddition, which are critical in modifying their functional groups and enhancing their biological activity. For example, the chemical oxidation of these compounds can lead to different oxidation sites and products, demonstrating the versatility of these molecules in chemical synthesis (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including this compound, are characterized by their solubility in polar and aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This solubility is crucial for their application in various biological and chemical contexts (Mansoori et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their functional groups, leading to significant biological activities, including antibacterial and antioxidant effects. The presence of the 1,3,4-oxadiazole core and substituents like the phenylsulfonyl group contributes to these activities, as demonstrated in studies where these compounds exhibited potent antibacterial against various bacterial strains (Boddapati et al., 2022).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide is involved in the study of anticonvulsant properties. A notable example includes the chemical oxidation of anticonvulsants to study the various sites and degrees of oxidation, which could potentially contribute to understanding its mechanism of action in neurological disorders (Adolphe-Pierre et al., 1998).

Electrophysiological Activity

This compound's derivatives have been synthesized and evaluated for their electrophysiological activities, revealing potential as selective class III agents. Such studies are crucial for developing new therapeutic agents for cardiovascular diseases (Morgan et al., 1990).

Anticancer Research

The synthesis and evaluation of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been reported for their potential anticancer activities. Such compounds have been screened against various cancer cell lines, indicating their potential application in cancer therapy (Ahsan et al., 2014).

Antibacterial Activity

The structure-metabolism relationships have been applied in identifying compounds with favorable pharmacokinetic properties, including antibacterial activities. This application is essential for developing new antimicrobial agents to combat resistant bacterial strains (Humphreys et al., 2003).

Antiepileptic Activity

Research into novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles explores their structural prerequisite for anticonvulsant activity, indicating their potential use in treating epilepsy (Rajak et al., 2013).

Anti-Proliferative and Antimicrobial Activities

Studies have been conducted on the synthesis and evaluation of N-Mannich bases of 1,3,4-oxadiazole for their antimicrobial and anti-proliferative activities, showing potential applications in treating various diseases (Al-Wahaibi et al., 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-11-8-9-13(12(2)10-11)17-20-21-18(25-17)19-16(22)14-6-4-5-7-15(14)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYJQRCTERNQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)